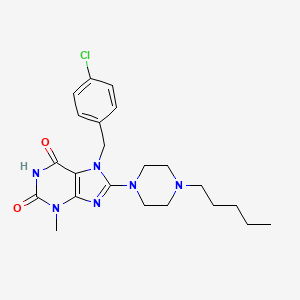
N-benzhydryl-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzhydryl-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide, also known as BZSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZSA belongs to the class of azetidine derivatives, which have been extensively studied for their biological activities.
Scientific Research Applications
Activated Monomer Polymerization
N-Sulfonylazetidines, related to the core structure of interest, have been investigated for their polymerization properties. The study by Reisman et al. (2020) demonstrates the anionic polymerization of N-(methanesulfonyl)azetidine (MsAzet) to form polymeric structures. The research highlights the formation of polymers with sulfonyl groups incorporated into the backbone, which differs from traditional polyamides by substituting carboxamides with sulfonylamides. This innovative approach indicates potential applications in developing new polymeric materials with unique properties (Reisman et al., 2020).
Chlorosulfonation and Nucleophilic Condensation
Cremlyn et al. (1989) explored the chlorosulfonation of N-benzyl carboxamides, leading to the synthesis of p-sulfonyl chlorides and their subsequent condensation with nucleophiles. This research underlines the chemical versatility of sulfonyl chloride derivatives, which could extend to the synthesis and modification of compounds like "N-benzhydryl-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide." The findings suggest potential in synthesizing diverse derivatives with varied biological activities (Cremlyn et al., 1989).
Synthesis and Biological Activity
The design and synthesis of N-sulfonylamidines from benzhydrylsulfanylacetic (BSA) acid, as demonstrated by Beryozkina et al. (2016), provide insights into the systematic approach to creating novel compounds with potential biological activities. The study outlines a multi-step synthetic route, culminating in the evaluation of the compounds for inhibition of the dopamine transporter. Such methodologies could be relevant for the synthesis and biological evaluation of "this compound" derivatives, potentially offering new therapeutic agents (Beryozkina et al., 2016).
Antimicrobial Activity
Vinaya et al. (2009) investigated the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, highlighting the influence of structural modifications on biological activity. By synthesizing and testing derivatives for antimicrobial efficacy, the study underscores the potential of sulfonyl-containing compounds in addressing pathogenic challenges in agriculture and medicine. This research could guide the development of antimicrobial agents based on the "this compound" framework (Vinaya et al., 2009).
properties
IUPAC Name |
N-benzhydryl-3-(4-chlorophenyl)sulfonylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c24-19-11-13-20(14-12-19)30(28,29)21-15-26(16-21)23(27)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMRAGFOCMOVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide oxalate](/img/structure/B2655756.png)




![8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B2655767.png)


![6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide](/img/structure/B2655771.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide](/img/structure/B2655773.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2655776.png)